molecular formula C8 H12 N4 O B218537 C-2 Triptofordin CAS No. 111514-63-7

C-2 Triptofordin

Cat. No. B218537
CAS RN: 111514-63-7
M. Wt: 610.6 g/mol
InChI Key: FOIOSVGAFMLLDU-QGCFOTDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-2 Triptofordin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is derived from tryptophan, an essential amino acid, and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

  • Antiviral Properties: C-2 Triptofordin demonstrated selective activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) in vitro. It showed moderate virucidal activity against several enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus. The compound appears to suppress viral protein synthesis in infected cells, particularly impacting the translation of immediate early genes of HSV-1 (Hayashi, Hayashi, Ujita, & Takaishi, 1996).

Immunological Effects

  • Inhibition of IL-12/IL-23 in Antigen-Presenting Cells: C-2 Triptofordin's immunomodulatory effects were observed through the inhibition of IL-12 and IL-23 expression in antigen-presenting cells. This inhibition occurs at the transcriptional level and involves targeting the CCAAT/enhancer-binding protein-α (C/EBPα), which is involved in the immunological response in autoimmune diseases (Zhang & Ma, 2010).

Anti-inflammatory and Immunomodulatory Properties

  • Suppression of Inflammation: C-2 Triptofordin has been found to inhibit nitric oxide production and suppress inducible nitric oxide synthase expression in inflammation models, acting through blockade of NF-kappa B and JNK activation (Kim et al., 2004).

Neuroprotection and Alzheimer's Disease

  • Neuroprotective Effects: The compound has shown potential in protecting neural cells by inhibiting CXCR2 activity. This includes a reduction in amyloid-β production, a key factor in Alzheimer's disease (Wang et al., 2012).

Cardioprotection

  • Cardioprotective Effects in Myocardial Remodeling: Triptofordin exhibits cardioprotective effects, particularly in cases of chronic pressure-overloaded hearts. Its mechanism involves inhibiting the NLRP3 inflammasome expression and inflammatory mediators, thereby preventing myocardial fibrosis and improving cardiac function (Li et al., 2017).

Cancer Research

  • Antitumor Activities: C-2 Triptofordin has been associated with various antitumor activities, including inducing cell apoptosis and inhibiting angiogenesis. It targets multiple pathways and mechanisms, making it a subject of interest in cancer research (He et al., 2010).

properties

CAS RN

111514-63-7

Product Name

C-2 Triptofordin

Molecular Formula

C8 H12 N4 O

Molecular Weight

610.6 g/mol

IUPAC Name

[(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate

InChI

InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1

InChI Key

FOIOSVGAFMLLDU-QGCFOTDLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O

SMILES

CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O

Canonical SMILES

CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O

synonyms

C-2 triptofordin
triptofordin C 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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